molecular formula C17H20N4O3 B12232678 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide

4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12232678
M. Wt: 328.4 g/mol
InChI Key: ICDHMBNIFCHSGN-UHFFFAOYSA-N
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Description

4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound featuring a pyrano[4,3-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form and purity .

Chemical Reactions Analysis

Types of Reactions

4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as DNA repair, cell cycle progression, and apoptosis. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific structural features, such as the cyano group and the morpholine-2-carboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

4-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C17H20N4O3/c18-8-11-7-12-10-23-5-3-14(12)20-16(11)21-4-6-24-15(9-21)17(22)19-13-1-2-13/h7,13,15H,1-6,9-10H2,(H,19,22)

InChI Key

ICDHMBNIFCHSGN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=C4COCCC4=N3)C#N

Origin of Product

United States

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